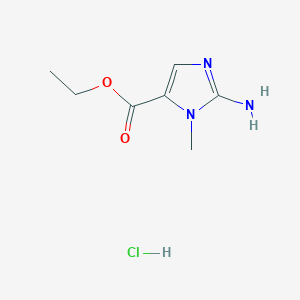

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride

Description

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride (CAS 39070-12-7) is a substituted imidazole derivative with a molecular formula of C₈H₁₂ClN₃O₂ and a molecular weight of 217.65 g/mol. This compound features a methyl group at the 1-position, an amino group at the 2-position, and an ethyl ester at the 5-position of the imidazole ring. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications . The compound is synthesized via condensation reactions involving sarcosine ethyl ester hydrochloride and ethyl formate under basic conditions, as described in optimized procedures .

Properties

IUPAC Name |

ethyl 2-amino-3-methylimidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-3-12-6(11)5-4-9-7(8)10(5)2;/h4H,3H2,1-2H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMOYVHQCCHBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615137 | |

| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39070-12-7 | |

| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis via Cyclocondensation

This method involves a two-step reaction sequence starting with N-formyl sarcosine ethyl ester :

- Cyclocondensation :

- A solution of N-formyl sarcosine ethyl ester in ethyl formate/THF/cyclohexane is treated with sodium hydride (60% in mineral oil) at room temperature. Hydrogen gas evolution ceases after 3.5 hours, indicating completion of the cyclization step.

- Key reagents :

Reagent

Role

NaH

Base for deprotonation and cyclization

Ethyl formate

Carbonyl source for imidazole ring formation

- Acid Hydrolysis and Salt Formation :

- The crude product is suspended in ethanol/HCl (32%) and refluxed for 2 hours. After filtration and concentration, the residue is diluted with ethanol/water, and cyanamide is added to facilitate crystallization. Adjusting the pH to 9–10 with potassium carbonate precipitates the hydrochloride salt.

- Yield : ~40% after purification.

Industrial Production Using Continuous Flow Reactors

Industrial methods prioritize scalability and efficiency:

- Continuous flow reactors enable precise temperature and mixing control, reducing side reactions.

- Key advantages :

| Parameter | Industrial Setting | Laboratory Setting |

|---|---|---|

| Reactor Type | Continuous flow | Batch |

| Purity Control | In-line HPLC monitoring | Manual sampling |

| Throughput | 10–50 kg/day | 1–5 g/batch |

Alternative Patent Route via Nitroimidazole Intermediate

A patented method (CN110746459A) employs a three-step sequence:

- Nitration :

- 1-Methyl-2-amino-1H-imidazole-5-carboxylate is treated with sodium nitrite in acetic acid/water at 0–5°C to yield the nitro derivative.

- Conditions :

Step

Reagent

Temperature

Time

Yield

Nitration

NaNO₂, AcOH

0–5°C → RT

1 hr

33%

Comparative Analysis of Methods

| Method | Strengths | Limitations |

|---|---|---|

| Laboratory Cyclocondensation | High purity (~95% by HPLC) | Moderate yield (40%) |

| Industrial Continuous Flow | Scalable, consistent quality | High capital investment |

| Patent Nitration Route | Avoids cyanamide use | Multi-step, lower overall yield |

Critical Reaction Parameters

- Temperature : Exceeding 60°C during cyclocondensation leads to imidazole ring decomposition.

- pH Control : Maintaining pH 3–4 during cyanamide addition prevents ester hydrolysis.

- Purification : Recrystallization from ethyl acetate/hexane achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride is an imidazole derivative characterized by its unique molecular structure, which includes a five-membered ring containing nitrogen atoms. Its molecular formula is C7H11N3O2·HCl, and it exhibits properties that make it suitable for various applications.

Chemistry

In the field of organic synthesis, this compound serves as a building block for constructing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to utilize it in synthesizing derivatives with potential biological activities.

Biology

Research has indicated that this compound possesses antimicrobial and antiviral properties, making it a candidate for further exploration in pharmaceutical applications. Studies have shown that imidazole derivatives can interact with biological targets, influencing pathways relevant to disease mechanisms.

Medicine

The compound is currently being investigated as a pharmaceutical intermediate in drug development. Its structural features suggest potential efficacy against certain diseases, particularly in cancer treatment where imidazole derivatives have been noted for their ability to inhibit tumor growth .

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and as a reagent in various processes. Its versatility makes it valuable for developing innovative materials and compounds.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of imidazole derivatives demonstrated that this compound exhibited significant activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing potential as a lead compound for antibiotic development .

Case Study 2: Cancer Research

In another research initiative, the compound was evaluated for its effects on cancer cell lines. The results indicated that it could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings suggest its potential role as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride | 39070-12-7 | 1-Me, 2-NH₂, 5-COOEt | C₈H₁₂ClN₃O₂ | 217.65 | Hydrochloride salt, high polarity |

| Ethyl 4-amino-1H-imidazole-5-carboxylate | 21190-16-9 | 4-NH₂, 5-COOEt | C₆H₉N₃O₂ | 155.16 | Free base, no methyl group |

| Methyl 1H-imidazole-5-carboxylate hydrochloride | 127607-71-0 | 5-COOMe | C₅H₇ClN₂O₂ | 162.58 | Methyl ester, simpler alkyl chain |

| Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride | 118019-42-4 | 5-NH₂, 4-COOEt | C₆H₁₀ClN₃O₂ | 191.62 | Amino-ester positional isomer |

| Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate | 54147-04-5 | 1-Me, 5-NH₂, 4-COOEt | C₈H₁₃N₃O₂ | 183.21 | Methyl and amino group rearrangement |

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility compared to free-base analogues like Ethyl 4-amino-1H-imidazole-5-carboxylate .

- Hydrogen Bonding: The amino and carboxylate groups enable strong hydrogen-bonding networks, influencing crystallization behavior. Methyl substitution at N1 may disrupt packing efficiency compared to unmethylated analogues .

Research Findings and Trends

- Synthetic Accessibility : Methyl and ethyl ester derivatives are preferred over bulkier esters (e.g., tert-butyl) for ease of synthesis and scalability .

- Biological Activity: Amino-substituted imidazoles demonstrate antimicrobial and anticancer properties, with substitution patterns dictating potency. For example, the 2-amino group in the target compound enhances hydrogen-bonding interactions with biological targets compared to 4-amino isomers .

Biological Activity

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Structural Overview

This compound contains an imidazole ring, which is crucial for its biological function. The imidazole moiety is commonly found in various biologically active compounds, including amino acids like histidine, which plays a vital role in enzymatic reactions and buffering systems within biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing carboxylic acids and amines under specific conditions to form the desired compound.

- Cyclization Techniques : Employing cyclization strategies that involve the formation of the imidazole ring from precursor compounds.

- Use of Catalysts : Implementing catalytic methods to enhance yield and selectivity during synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits varying degrees of antimicrobial activity. Table 1 summarizes the antimicrobial efficacy against different bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 | |

| Methicillin-resistant S. aureus (MRSA) | 12 | |

| E. coli | 10 | |

| P. aeruginosa | 8 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Enzyme Interaction Studies

This compound has been shown to interact with various enzymes involved in nucleotide metabolism. These interactions could lead to modulation of cellular processes, potentially influencing cancer cell proliferation and survival .

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes, indicating its potential role as an enzyme inhibitor or modulator in therapeutic applications.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Cancer Cell Studies : Research indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction through enzyme modulation .

- Antimicrobial Efficacy : A study focusing on the antimicrobial properties revealed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride, and what methodological considerations are crucial for successful synthesis?

- Answer : The compound is typically synthesized via multi-step reactions involving imidazole ring formation and subsequent functionalization. For example, substituted imidazole derivatives can be synthesized using tetrakis(dimethylamino)ethylene (TDAE) methodology to facilitate coupling reactions between chloromethyl intermediates and carbonyl derivatives . Key considerations include:

- Reaction conditions : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates.

- Catalyst selection : Optimize Lewis acid catalysts (e.g., POCl₃) for cyclization steps, as seen in analogous imidazole syntheses .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Answer : A combination of techniques is recommended:

- NMR spectroscopy : The SMILES string (NC1=NC=C(C(OCC)=O)N1C) predicts distinct proton environments, such as the ethyl ester (–OCH₂CH₃, triplet at ~1.3 ppm) and aromatic imidazole protons (7–8 ppm). Discrepancies in integration ratios may indicate impurities .

- HPLC : Purity >95% can be confirmed using reverse-phase HPLC with UV detection at 254 nm, as validated for structurally similar imidazole derivatives .

- Mass spectrometry : Compare experimental [M+H]⁺ values with theoretical molecular weight (C₇H₁₁N₃O₂·HCl: 221.09 g/mol) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used .

- Stability : Monitor for color changes (yellowing indicates decomposition) and re-test purity via HPLC after long-term storage .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Answer : Contradictions often arise from tautomerism or proton exchange in the imidazole ring. Strategies include:

- Variable-temperature NMR : Resolve dynamic proton exchange by acquiring spectra at low temperatures (e.g., –40°C) .

- Deuterated solvents : Use DMSO-d₆ to stabilize the hydrochloride salt and minimize solvent interactions .

- Cross-validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹ for ester) with computational predictions (e.g., DFT) .

Q. What strategies are effective in optimizing the yield during multi-step synthesis?

- Answer : Yield optimization requires:

- Stepwise monitoring : Use TLC or inline UV spectroscopy to track intermediate formation (e.g., nitroimidazole precursors) .

- pH control : Adjust reaction pH during hydrochloride salt formation to avoid over-acidification, which can hydrolyze the ester group .

- Catalyst recycling : For Pd-catalyzed couplings, employ immobilized catalysts to reduce metal contamination and costs .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?

- Answer : Challenges include:

- Crystal twinning : High-resolution data (≤1.0 Å) and SHELXL refinement tools can resolve overlapping reflections .

- Disorder in the ethyl ester group : Use restraints (e.g., DFIX in SHELXL) to model flexible sidechains .

- Hydrogen atom placement : Neutron diffraction or Hirshfeld surface analysis may be needed to locate labile protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.